Methyl 2-[(2-ethoxy-2-oxoacetyl)amino]-4-methyl-5-[(3-methylphenyl)carbamoyl]thiophene-3-carboxylate
CAS No.:
Cat. No.: VC16214395
Molecular Formula: C19H20N2O6S
Molecular Weight: 404.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H20N2O6S |
|---|---|
| Molecular Weight | 404.4 g/mol |
| IUPAC Name | methyl 2-[(2-ethoxy-2-oxoacetyl)amino]-4-methyl-5-[(3-methylphenyl)carbamoyl]thiophene-3-carboxylate |
| Standard InChI | InChI=1S/C19H20N2O6S/c1-5-27-19(25)16(23)21-17-13(18(24)26-4)11(3)14(28-17)15(22)20-12-8-6-7-10(2)9-12/h6-9H,5H2,1-4H3,(H,20,22)(H,21,23) |
| Standard InChI Key | URCAWNKGNIXCOP-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(=O)NC1=C(C(=C(S1)C(=O)NC2=CC=CC(=C2)C)C)C(=O)OC |
Introduction
The compound Methyl 2-[(2-ethoxy-2-oxoacetyl)amino]-4-methyl-5-[(3-methylphenyl)carbamoyl]thiophene-3-carboxylate is a thiophene derivative. Thiophene-based compounds are widely studied in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This compound features:
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A thiophene core: A sulfur-containing aromatic ring known for its stability and reactivity.
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Substituents:
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A methyl group at position 4.
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A carbamoyl group linked to a methylphenyl moiety at position 5.
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An ester functional group at position 3.
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An amide group containing an ethoxy and oxoacetyl moiety.
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These structural elements suggest potential utility in drug development or material science.
Molecular Formula
The molecular formula of the compound is .
Key Functional Groups
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Ester Group (-COOCH₃): Contributes to solubility and potential bioavailability.
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Amide Group (-CONH): Enhances hydrogen bonding and interaction with biological targets.
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Thiophene Ring: Provides aromatic stability and electronic properties.
Molecular Weight
The estimated molecular weight is approximately 392.43 g/mol, calculated based on the molecular formula.
Medicinal Chemistry
Thiophene derivatives like this compound are often investigated for pharmacological properties:
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Anticancer Activity: Substituted thiophenes have shown cytotoxic effects against cancer cells.
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Antimicrobial Properties: The presence of carbamoyl and ester groups may enhance antibacterial or antifungal activity.
Material Science
Thiophene derivatives are used in organic electronics due to their conductive properties, although this compound's bulky substituents may limit such applications.
Synthesis Pathways
Although specific synthesis details for this compound are unavailable, it likely involves:
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Functionalization of the thiophene ring via electrophilic substitution.
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Coupling reactions to introduce the carbamoyl and ester groups.
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Final esterification or amidation steps to complete the structure.
Techniques for Structural Confirmation:
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Nuclear Magnetic Resonance (NMR):
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-NMR: Identifies protons in methyl, phenyl, and amide groups.
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-NMR: Confirms carbon environments in ester and thiophene moieties.
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Mass Spectrometry (MS):
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Confirms molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR):
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Detects functional groups like , , and .
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X-Ray Crystallography:
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Provides precise three-dimensional structural data.
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Hypothetical Data Table
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | ~392.43 g/mol |
| Functional Groups | Ester, Amide, Thiophene |
| Solubility | Likely soluble in polar organic solvents |
| Potential Applications | Medicinal chemistry, material science |
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